4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride

Catalog No.
S878211
CAS No.
1820607-02-0
M.F
C16H25Cl2N3O2S
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]t...

CAS Number

1820607-02-0

Product Name

4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride

IUPAC Name

4-methoxy-7-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine;dihydrochloride

Molecular Formula

C16H25Cl2N3O2S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C16H23N3O2S.2ClH/c1-12-4-5-13(20-2)14-15(12)22-16(18-14)17-6-3-7-19-8-10-21-11-9-19;;/h4-5H,3,6-11H2,1-2H3,(H,17,18);2*1H

InChI Key

CINFLRQGSIUJKI-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3CCOCC3.Cl.Cl

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3CCOCC3.Cl.Cl
  • Chemical Databases: While the chemical structure can be found in some chemical databases like JKChem: , there is no mention of its specific research applications.
  • Scientific Literature: A search of scientific databases like PubMed and Google Scholar using the full chemical name did not yield any relevant results regarding its use in scientific research.

4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride is a compound with the molecular formula C16H25Cl2N3O2S and a molecular weight of 394.4 g/mol. It is characterized by its unique structure, which includes a benzo[d]thiazole core substituted with methoxy, methyl, and morpholinopropyl groups. This compound is primarily utilized in research settings due to its potential biological activities and interactions with various biochemical pathways.

Typical of amines and thiazoles. Its structure allows it to undergo nucleophilic substitutions, particularly at the nitrogen atoms due to the presence of the morpholine group. Additionally, it can react with electrophiles, leading to the formation of various derivatives. The thiazole moiety can also engage in cyclization reactions, contributing to the synthesis of more complex structures .

4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation. Furthermore, studies indicate that this compound influences cellular signaling pathways and gene expression, impacting various cellular functions.

The synthesis of 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones and amines.
  • Substitution Reactions: The introduction of the morpholinopropyl group often involves nucleophilic substitution on a suitable precursor.
  • Final Salt Formation: The dihydrochloride form is generally obtained by reacting the base form of the compound with hydrochloric acid .

This compound has potential applications in pharmaceutical research, particularly in developing anti-inflammatory drugs. Its ability to inhibit COX-2 makes it a candidate for treating conditions like arthritis, pain management, and other inflammatory diseases. Moreover, its unique structural features may allow for further modifications leading to new therapeutic agents.

Interaction studies have shown that 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride interacts with various enzymes and receptors within biological systems. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Research indicates that it may influence metabolic pathways by modulating enzyme activity and cellular transport mechanisms .

Several compounds share structural similarities with 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride, including:

Compound NameStructural FeaturesBiological Activity
5-MethylbenzothiazoleMethyl group on benzothiazoleAnti-inflammatory
7-MethoxybenzothiazoleMethoxy group on benzothiazoleAntimicrobial
N-(3-Dimethylaminopropyl)-benzothiazoleDimethylamino substitutionAnticancer properties

Uniqueness

What distinguishes 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride from these similar compounds is its specific combination of substituents (methoxy, methyl, and morpholinopropyl groups), which enhances its selectivity for COX-2 inhibition and potentially offers a broader range of biological activities compared to other benzothiazole derivatives .

This compound's unique structural characteristics make it a valuable asset in both research and potential therapeutic applications, paving the way for further exploration into its pharmacological properties.

Dates

Last modified: 08-16-2023

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